molecular formula C6H14N2O B14035378 ((2S,5R)-5-methylpiperazin-2-yl)methanol

((2S,5R)-5-methylpiperazin-2-yl)methanol

Cat. No.: B14035378
M. Wt: 130.19 g/mol
InChI Key: ZAJCWYDHBKNPSQ-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,5R)-5-methylpiperazin-2-yl)methanol is a chiral compound with a piperazine ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,5R)-5-methylpiperazin-2-yl)methanol typically involves the reaction of a suitable piperazine derivative with a methylating agent followed by reduction. One common method includes the use of (2S,5R)-5-methylpiperazine as a starting material, which is then reacted with formaldehyde and a reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

((2S,5R)-5-methylpiperazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Formation of (2S,5R)-5-methylpiperazine-2-carboxylic acid.

    Reduction: Formation of (2S,5R)-5-methylpiperazine.

    Substitution: Formation of (2S,5R)-5-methylpiperazin-2-yl chloride.

Scientific Research Applications

Chemistry

((2S,5R)-5-methylpiperazin-2-yl)methanol is used as a building block in the synthesis of various complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used as a ligand in the study of receptor-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ((2S,5R)-5-methylpiperazin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Menthol: A monoterpenoid with a similar hydroxymethyl group but a different ring structure.

    Piperazine derivatives: Compounds like (2S,5R)-2-isopropyl-5-methylcyclohexanone, which share the piperazine ring but differ in substituents.

Uniqueness

((2S,5R)-5-methylpiperazin-2-yl)methanol is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

[(2S,5R)-5-methylpiperazin-2-yl]methanol

InChI

InChI=1S/C6H14N2O/c1-5-2-8-6(4-9)3-7-5/h5-9H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

ZAJCWYDHBKNPSQ-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CN[C@@H](CN1)CO

Canonical SMILES

CC1CNC(CN1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.